BenchChemオンラインストアへようこそ!

Cbl-b-IN-5

Immuno-oncology Ubiquitin Ligase T-cell Activation

Cbl-b-IN-5, also known as compound 6, is a small-molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). It has a molecular weight of 339.41 g/mol and a chemical formula of C17H17N5OS.

Molecular Formula C17H17N5OS
Molecular Weight 339.4 g/mol
Cat. No. B11932277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbl-b-IN-5
Molecular FormulaC17H17N5OS
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=N2)SC3=NN=CN3C
InChIInChI=1S/C17H17N5OS/c1-12(24-17-21-19-11-22(17)2)13-6-5-7-14(10-13)20-16(23)15-8-3-4-9-18-15/h3-12H,1-2H3,(H,20,23)
InChIKeyBOVJKQTZTZBOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbl-b-IN-5: A Defined Cbl-b Inhibitor for Immune-Oncology Research and Assay Development


Cbl-b-IN-5, also known as compound 6, is a small-molecule inhibitor of the E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) . It has a molecular weight of 339.41 g/mol and a chemical formula of C17H17N5OS . This compound is specifically used in research to study cancer and immune system modulation by inhibiting Cbl-b, a negative regulator of immune responses . It is available from multiple vendors as a research tool, with a reported purity of ≥95% .

Why Cbl-b-IN-5 Cannot Be Assumed Interchangeable with Other Cbl-b Inhibitors


The Cbl-b inhibitor landscape is characterized by significant divergence in key parameters. Compounds like Cbl-b-IN-1, Cbl-b-IN-6, and Cbl-b-IN-16 exhibit IC50 values in the low nanomolar range, while Cbl-b-IN-5 demonstrates potency in the low micromolar range . This ~30- to 100-fold difference in biochemical potency directly impacts the effective concentration required for target engagement. Furthermore, physicochemical properties such as molecular weight and solubility vary substantially; Cbl-b-IN-5 has a molecular weight of 339.41 g/mol and DMSO solubility of 100 mg/mL, whereas Cbl-b-IN-1 has a higher molecular weight of 498.62 g/mol and lower DMSO solubility of 50-60 mg/mL . These variations preclude the simple substitution of one Cbl-b inhibitor for another without extensive re-optimization of assay conditions and interpretation of results.

Quantitative Differentiation of Cbl-b-IN-5: A Comparative Evidence Guide


Biochemical Potency Profile: Micromolar vs. Nanomolar Cbl-b Inhibition

Cbl-b-IN-5 exhibits an IC50 range of 3-10 µM for inhibiting Cbl-b . In contrast, other commercially available Cbl-b inhibitors, such as Cbl-b-IN-1, are reported to have IC50 values of <100 nM . This represents a potency difference of approximately 30- to 100-fold. The less potent nature of Cbl-b-IN-5 may be advantageous in certain assay contexts where partial or graded inhibition of Cbl-b is desired, or where a less potent tool compound is needed to minimize off-target effects at high concentrations.

Immuno-oncology Ubiquitin Ligase T-cell Activation

Enhanced DMSO Solubility for In Vitro Assay Flexibility

Cbl-b-IN-5 demonstrates high solubility in DMSO, with a reported solubility of 100 mg/mL, which corresponds to a molar concentration of 294.63 mM [1]. This is significantly higher than the DMSO solubility of Cbl-b-IN-1, which is reported at 50-60 mg/mL (approximately 100-120 mM) . The superior solubility of Cbl-b-IN-5 allows for the preparation of more concentrated stock solutions, reducing the final concentration of the solvent DMSO in cell-based assays and simplifying dilution protocols for in vitro studies.

Assay Development Compound Handling Solubility

Favorable Physicochemical Profile: Lower Molecular Weight and Optimal Lipophilicity

Cbl-b-IN-5 possesses a molecular weight (MW) of 339.41 g/mol and a calculated partition coefficient (LogP) of 2.3 [1]. In contrast, a more potent comparator, Cbl-b-IN-1, has a significantly higher MW of 498.62 g/mol . The lower MW of Cbl-b-IN-5 aligns more closely with empirical rules for optimal drug-likeness (e.g., Lipinski's Rule of Five), suggesting a potentially higher likelihood of passive cell permeability. The moderate lipophilicity (LogP 2.3) also balances solubility with membrane permeation, a profile that can be advantageous for intracellular target engagement in cell-based assays.

Drug Discovery Physicochemical Properties Permeability

Defined Research Applications for Cbl-b-IN-5 Based on Its Quantitative Profile


Dose-Response Studies Requiring Micromolar-Grade Cbl-b Inhibition

The micromolar IC50 (3-10 µM) of Cbl-b-IN-5 makes it well-suited for dose-response experiments where a wide concentration range is needed to observe partial or full inhibition of Cbl-b. Unlike low-nanomolar inhibitors, Cbl-b-IN-5 allows for the titration of Cbl-b activity without saturating the target at very low doses, providing a valuable tool for studying the concentration-dependent effects of Cbl-b inhibition on T-cell activation or other downstream pathways .

In Vitro Assays Requiring High DMSO Solubility for Compound Handling

With a DMSO solubility of 100 mg/mL (294.63 mM), Cbl-b-IN-5 is an advantageous choice for high-throughput screening or other in vitro assays where the preparation of high-concentration stock solutions is necessary [1]. This high solubility minimizes the volume of DMSO introduced into cell culture, thereby reducing the risk of solvent-induced cytotoxicity and ensuring that observed effects are attributable to the compound's activity.

Cellular Permeability Studies for Cbl-b Targeting Compounds

The physicochemical properties of Cbl-b-IN-5, including its relatively low molecular weight (339.41 g/mol) and moderate lipophilicity (LogP 2.3), position it as a suitable candidate for studying cell permeability in the context of Cbl-b inhibition . Its profile contrasts with larger, less permeable Cbl-b inhibitors, making it a useful benchmark compound for evaluating the intracellular bioavailability and target engagement of novel Cbl-b-targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbl-b-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.